Orthoperiodic acid
Description
Historical Context and Evolution of Periodic Acid Research
The journey of periodic acid research began in 1833 with its discovery by Heinrich Gustav Magnus and C. F. Ammermüller. wikipedia.orglibretexts.orgcollegedunia.compw.liveextramarks.comgeeksforgeeks.orggeeksforgeeks.org This discovery opened a new chapter in the study of iodine oxoacids, compounds that contain oxygen, hydrogen, and at least one other element. collegedunia.comextramarks.com The name "periodic acid" is derived from "per-iodic acid," indicating a higher oxidation state of iodine compared to iodic acid, and not from the term "period". wikidoc.org
Initially, research focused on understanding the fundamental properties and synthesis of periodic acid. Over time, the focus has shifted towards its diverse applications, particularly its role as a powerful oxidizing agent. collegedunia.compw.liveatamanchemicals.com The development of techniques to produce periodic acid on an industrial scale, such as the electrochemical oxidation of iodic acid, has further propelled its use in various chemical fields. libretexts.org The continuous exploration of periodic acid's reactivity has led to its application in complex organic syntheses and the structural analysis of intricate molecules like carbohydrates. libretexts.orgcollegedunia.comgeeksforgeeks.org
Nomenclature and Structural Distinctions of Periodic Acid Forms (H₅IO₆ vs. HIO₄)
Periodic acid exists in two primary forms: orthoperiodic acid (H₅IO₆) and metaperiodic acid (HIO₄). wikipedia.orglibretexts.orgcollegedunia.compw.liveextramarks.comgeeksforgeeks.orggeeksforgeeks.orgwikidoc.orgtaylorandfrancis.com The prefixes "ortho-" and "meta-" distinguish these forms based on their degree of hydration. pw.livewikidoc.orgstackexchange.com "Ortho-" signifies the more hydrated form, while "meta-" indicates the less hydrated form. pw.livewikidoc.org
This compound (H₅IO₆) is a white, crystalline solid that can be considered the fully hydrated form of periodic acid. pw.liveatamanchemicals.com In its crystal structure, it consists of slightly deformed IO₆ octahedra linked by bridging hydrogen atoms. wikipedia.orglibretexts.orgextramarks.com The iodine atom is at the center of the octahedron, bonded to six oxygen atoms. Five of the I-O bond distances are in the range of 1.87–1.91 Å, while one is shorter at 1.78 Å. wikipedia.orgextramarks.com
Metaperiodic acid (HIO₄) is formed by the dehydration of this compound, typically by heating it to 100 °C under reduced pressure. wikipedia.orglibretexts.orgpw.livegeeksforgeeks.org Further heating to around 150 °C results in the formation of iodine pentoxide (I₂O₅), not the expected anhydride (B1165640) diiodine heptoxide (I₂O₇). wikipedia.orglibretexts.org The crystal structure of metaperiodic acid also features IO₆ octahedra, but in this case, they are connected through cis-edge-sharing with bridging oxygen atoms to create one-dimensional infinite chains. wikipedia.orglibretexts.orgextramarks.com
The key distinction lies in their structures in the solid state and their behavior in solution. In dilute aqueous solutions, periodic acid primarily exists as discrete hydronium (H₃O⁺) and metaperiodate (IO₄⁻) ions. geeksforgeeks.orgindusuni.ac.in In more concentrated solutions, the equilibrium shifts towards the formation of this compound. geeksforgeeks.orgindusuni.ac.in
| Property | This compound | Metaperiodic Acid |
| Chemical Formula | H₅IO₆ | HIO₄ |
| Molar Mass | 227.94 g/mol nist.gov | 191.91 g/mol collegedunia.com |
| Structure | Monoclinic crystals with isolated IO₆ octahedra wikipedia.orglibretexts.orgextramarks.com | Infinite chains of edge-sharing IO₆ octahedra wikipedia.orglibretexts.orgextramarks.com |
| Formation | Hydration of metaperiodic acid | Dehydration of this compound wikipedia.orglibretexts.orgpw.livegeeksforgeeks.org |
| Nomenclature | "ortho-" prefix denotes higher hydration pw.livewikidoc.org | "meta-" prefix denotes lower hydration pw.livewikidoc.org |
Significance of this compound in Contemporary Inorganic and Organic Chemistry
This compound is a versatile and powerful oxidizing agent with significant applications in both inorganic and organic chemistry. collegedunia.compw.liveatamanchemicals.comnih.gov Its utility stems from the high oxidation state of iodine (+7), making it capable of oxidizing a wide range of substrates. wikipedia.orgcollegedunia.comextramarks.com
In inorganic chemistry , this compound and its salts are used in the synthesis of other inorganic compounds. collegedunia.comgeeksforgeeks.org It also finds application as an etching agent in the manufacturing of electrical equipment and components. nih.gov
The role of this compound in organic chemistry is particularly noteworthy. It is a key reagent in several important reactions:
Cleavage of Vicinal Diols: One of the most prominent applications of periodic acid is the oxidative cleavage of vicinal diols (1,2-diols) to form two aldehyde or ketone fragments. libretexts.org This reaction, known as the Malaprade reaction, is crucial for the structural elucidation of carbohydrates, as it can be used to open saccharide rings. libretexts.orgpw.live This selectivity is also utilized in biochemistry to label the 3'-termini of RNA, which possesses vicinal diols, distinguishing it from DNA. libretexts.org
Oxidation of other functional groups: Beyond diols, periodic acid can oxidize other functional groups. For instance, it is used in the Babler oxidation of secondary allylic alcohols to enones. wikipedia.org It can also be employed in the oxidation of polycyclic aromatic hydrocarbons. nih.gov
Staining and Analysis: The Periodic Acid-Schiff (PAS) stain is a widely used histochemical technique that utilizes periodic acid to detect polysaccharides like glycogen, as well as glycoproteins and glycolipids in tissue samples. pw.liveresearchgate.netamericanelements.com
The selective and potent oxidizing nature of this compound, coupled with its role in specific analytical methods, underscores its enduring importance in modern chemical research and industrial processes.
Structure
2D Structure
Properties
IUPAC Name |
pentahydroxy(oxo)-λ7-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLXDPFBEPBAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)(O)(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5IO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13444-71-8 (HIO4) | |
| Record name | Periodic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |
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DSSTOX Substance ID |
DTXSID10883144 | |
| Record name | Periodic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
227.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Solid | |
| Record name | Periodic acid (H5IO6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Orthoperiodic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
10450-60-9 | |
| Record name | Periodic acid (H5IO6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10450-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Periodic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Periodic acid (H5IO6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Periodic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orthoperiodic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.839 | |
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| Record name | ORTHOPERIODIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK1D44L87G | |
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| Record name | Orthoperiodic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C | |
| Record name | Orthoperiodic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Preparation Pathways of Orthoperiodic Acid
Electrochemical Oxidation Routes for Orthoperiodic Acid Synthesis
Electrochemical methods present a powerful and often more environmentally benign approach to synthesizing this compound, primarily through the oxidation of iodic acid or its salts. acs.orglibretexts.org These methods offer direct energy input and can be finely controlled to achieve high product yields. acs.org
Anodic Oxidation Mechanisms (e.g., PbO₂ anodes)
IO₃⁻ + 6OH⁻ - 2e⁻ → IO₆⁵⁻ + 3H₂O wikipedia.org
Lead dioxide anodes are favored due to their high oxygen overpotential and catalytic activity, which promotes the oxidation of iodate (B108269). acs.orgresearchgate.net The mechanism is believed to involve the intrinsic ability of the lead dioxide surface to oxidize iodate. acs.org However, a significant drawback of PbO₂ anodes is their tendency to disintegrate under anodic conditions, leading to lead contamination in the electrolyte, which is toxic and challenging to remove. acs.org
To circumvent the issues associated with lead dioxide, alternative anode materials have been explored. Boron-doped diamond (BDD) anodes have emerged as a promising, durable, and non-toxic alternative. nih.govresearchgate.net They offer excellent performance in the electrochemical synthesis of periodate (B1199274) from iodide, avoiding the lead contamination issue and potentially lowering purification costs. nih.govresearchgate.net
Optimization of Electrolysis Parameters (pH, current density, temperature)
The efficiency of this compound synthesis via electrolysis is highly dependent on several key parameters that must be carefully optimized.
| Parameter | Optimal Conditions | Rationale and Findings |
| pH | Alkaline conditions are generally favored. acs.orgwikipedia.org | Early studies by Müller demonstrated that the best performance for periodate synthesis at platinum electrodes was achieved at alkaline pH. acs.org Industrial processes often utilize alkaline solutions of sodium iodate. wikipedia.org However, the complexity of the process is highlighted by conflicting reports on the optimal hydroxide (B78521) concentration. acs.org |
| Current Density | Lower current densities are more efficient. acs.org | While lower current densities improve current efficiency, they also result in lower space-time yields. acs.org For BDD anodes, current densities below 500 mA cm⁻² were found to be effective, with moderate heat generation contributing to an energy-efficient process. nih.gov |
| Temperature | Low temperatures are generally preferred. acs.org | Pioneering work indicated that lower temperatures lead to better performance. acs.org However, if the oxidation time is short, temperatures up to 85°C have been used successfully in some contexts. researchgate.net |
Recent advancements have focused on statistical methods to optimize these parameters. For instance, in a process using BDD anodes, the optimal stoichiometry of hydroxide to iodide was determined to be 10:1. nih.gov
Challenges and Advancements in Industrial Scale Production
Scaling up the electrochemical synthesis of this compound for industrial production presents several challenges. One major issue is the precipitation of reactants or products, which can coat the electrodes and hinder the process. acs.org The contamination of the product with lead from PbO₂ anodes is another significant hurdle, necessitating costly purification steps. acs.orgnih.gov
To address these challenges, several advancements have been made:
Continuous Flow Processes: The development of continuous flow reactors, particularly continuously stirred tank reactors (CSTR), has helped to manage precipitation issues. acs.org
Advanced Anode Materials: The use of boron-doped diamond (BDD) anodes offers a sustainable and non-toxic alternative to lead dioxide, eliminating lead contamination. nih.govresearchgate.net
Process Intensification: Scale-up in flow electrolysis cells using a cyclization protocol has been shown to enhance space-time yields. nih.gov
Cost Reduction: Utilizing less expensive starting materials like iodide instead of iodate contributes to a more cost-efficient process. nih.gov
Modern industrial-scale production often involves the electrochemical oxidation of sodium iodate solutions under alkaline conditions. wikipedia.orgwikipedia.orgennoreindiachemicals.com
Chemical Oxidation Methods from Iodine and Iodate Precursors
Chemical oxidation represents the classical approach to synthesizing this compound and its salts, employing strong oxidizing agents to convert iodine or iodates to the +7 oxidation state.
Oxidation with Chlorine and Hypochlorite (B82951)
The very first synthesis of periodate was achieved by oxidizing an iodine solution with chlorine gas (Cl₂). acs.org A common industrial and laboratory method involves the oxidation of sodium iodate with chlorine in a sodium hydroxide solution. wikipedia.orgatamankimya.comatamanchemicals.com The reaction can be represented as:
NaIO₃ + Cl₂ + 4NaOH → Na₃H₂IO₆ + 2NaCl + H₂O wikipedia.org
Similarly, sodium hypochlorite (NaOCl) can be used as the oxidant. acs.orgatamankimya.com The reaction is typically carried out at a basic pH and elevated temperatures, causing the periodate product to precipitate, which allows for its recovery in a relatively pure form. google.com
| Parameter | Optimal Value/Condition | Impact on Synthesis |
| pH | > 12 | Ensures stabilization of periodate ions and prevents formation of intermediates. |
| Temperature | 60–80°C | Accelerates reaction rates, but higher temperatures risk over-oxidation. |
| Chlorine Flow Rate | 0.5–1.5 L/min per mole of KIO₃ | Controlled addition is crucial for efficient reaction. |
| Molar Ratios | KIO₃:Cl₂:KOH = 1:1:2 (theoretical) | Industrial processes may use a slight excess of chlorine to ensure complete conversion. |
This data is based on the synthesis of potassium periodate, but the principles are applicable to sodium periodate synthesis as well.
Utilization of Peroxodisulfate and Persulfate
Peroxodisulfate (S₂O₈²⁻) and persulfate (SO₅²⁻) are other powerful oxidizing agents that can be used for the synthesis of periodates from iodates. acs.orggfschemicals.com This method is sometimes recommended as an alternative when a ready supply of chlorine is not available. gfschemicals.com
A method for producing trisodium (B8492382) dihydrogen periodate involves the oxidation of sodium iodate with sodium persulfate in a sodium hydroxide solution at elevated temperatures (80-90°C). google.com This approach is described as having stable reaction control and being more environmentally friendly compared to the chlorine oxidation method due to lower raw material consumption and less waste liquor. google.comatamanchemicals.com
While effective, chemical oxidation methods using reagents like peroxodisulfates are generally considered more wasteful and cumbersome compared to electrochemical routes. acs.orgresearchgate.net
Alternative Oxidants (e.g., Permanganate (B83412), Ozone, Hydrogen Peroxide, Hypervalent Xenon Compounds)
While traditional methods for synthesizing periodates, the salts of periodic acid, often involve chlorine or electrochemical oxidation, a variety of other powerful oxidizing agents can be employed to convert iodine, iodide, or iodate to the periodate state. acs.org These alternative oxidants offer different reaction pathways and conditions.
Potassium permanganate (KMnO₄) has been utilized to oxidize iodine compounds to periodate. acs.org Similarly, ozone (O₃), a potent oxidizing agent, can effectively produce periodate from lower oxidation state iodine species. acs.orgresearchgate.net Hydrogen peroxide (H₂O₂) is another oxidant that has been explored for this purpose. acs.orgresearchgate.net In some advanced oxidation processes, hydrogen peroxide is used in conjunction with other substances like ozone (peroxone process) to generate highly reactive hydroxyl radicals, which can then carry out the oxidation. rsc.orgcedengineering.com Even highly reactive and less common oxidants like hypervalent xenon compounds have been shown to successfully oxidize iodine to its +7 state in the form of periodate. acs.org
The general principle of these methods involves the oxidation of an iodine-containing starting material, such as iodine (I₂), an iodide salt (I⁻), or an iodate salt (IO₃⁻), to the periodate (IO₄⁻ or H₅IO₆) form. The specific reaction conditions, such as pH and temperature, are critical and vary depending on the oxidant used.
Preparation from Orthoperiodates (e.g., Barium Dihydrogen Orthoperiodate)
A common laboratory-scale synthesis of this compound involves the use of an orthoperiodate salt, such as tribarium dihydrogen orthoperiodate (Ba₃(H₂IO₆)₂). wikipedia.orgwikiwand.comsciencemadness.org This method relies on a precipitation reaction. When tribarium dihydrogen orthoperiodate is treated with a strong acid, typically nitric acid (HNO₃), a double displacement reaction occurs. wikipedia.org
The reaction can be represented as: Ba₃(H₂IO₆)₂ + 6 HNO₃ → 2 H₅IO₆ + 3 Ba(NO₃)₂
Barium nitrate (B79036) (Ba(NO₃)₂) has low solubility in the acidic solution and precipitates out. wikipedia.org This allows for its separation from the desired this compound, which remains in the solution. wikipedia.org The this compound can then be obtained in crystalline form by concentrating the solution. wikipedia.org
Dehydration and Interconversion Pathways between this compound and Metaperiodic Acid
This compound and metaperiodic acid exist in a reversible equilibrium that is dependent on temperature and hydration state. libretexts.orgsciencemadness.org this compound can be considered the hydrated form of metaperiodic acid. libretexts.org
The conversion of this compound to metaperiodic acid is achieved through dehydration. libretexts.orgsciencemadness.orgwikipedia.org This process typically involves heating this compound to 100°C under reduced pressure. sciencemadness.orgwikipedia.org Under these conditions, this compound loses two molecules of water to form metaperiodic acid. researchgate.net
The reaction is as follows: H₅IO₆ ⇌ HIO₄ + 2H₂O
Conversely, metaperiodic acid can be converted back to this compound through hydration. researchgate.net In aqueous solutions, this compound is generally the predominant form. acs.orgresearchgate.net Metaperiodic acid can also be prepared from various orthoperiodate salts by treating them with dilute nitric acid. libretexts.orgsciencemadness.orgwikipedia.org
It is important to note that further heating of metaperiodic acid to around 150°C does not yield the expected anhydride (B1165640), diiodine heptoxide (I₂O₇), but instead results in decomposition to iodine pentoxide (I₂O₅) and oxygen. libretexts.orgsciencemadness.org
The interconversion between these two forms of periodic acid is a key aspect of their chemistry, with the specific form present being dictated by the reaction conditions.
Table of Reaction Conditions for Orthoperiodic and Metaperiodic Acid Interconversion:
| Transformation | Reactant | Product | Conditions |
| Dehydration | This compound (H₅IO₆) | Metaperiodic Acid (HIO₄) | Heating to 100°C under reduced pressure |
| Hydration | Metaperiodic Acid (HIO₄) | This compound (H₅IO₆) | Dissolving in water |
Advanced Studies on Reaction Mechanisms Involving Orthoperiodic Acid
Oxidative Cleavage Reactions
Orthoperiodic acid is a potent oxidizing agent utilized in a variety of oxidative cleavage reactions. These reactions are characterized by the breaking of carbon-carbon bonds, leading to the formation of carbonyl compounds and other functional groups. A prominent example of such a reaction is the Malaprade reaction, which involves the cleavage of vicinal diols.
Malaprade Reaction: Cleavage of Vicinal Diols
The Malaprade reaction, first reported by Léon Malaprade in 1928, is the oxidative cleavage of vicinal diols (1,2-diols) by periodic acid or its salts to yield two carbonyl-containing fragments, typically aldehydes or ketones. wikipedia.orgwikipedia.org This reaction has become a valuable tool in organic synthesis and for the structural elucidation of molecules, particularly carbohydrates, as it can be used to open saccharide rings. wikipedia.orglibretexts.org The general transformation involves the breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons. pearson.com
The reaction is highly specific for 1,2-diols and related systems. thieme-connect.de this compound (H₅IO₆) and metaperiodic acid (HIO₄) are the common reagents for this transformation. wikipedia.org While this compound exists in equilibrium with metaperiodic acid in aqueous solutions, the former is often used in synthetic applications. wikipedia.orglibretexts.org The reaction is typically performed in aqueous media, sometimes with co-solvents to improve the solubility of organic substrates. scite.ai
The mechanism of the Malaprade reaction is widely accepted to proceed through the formation of a cyclic periodate (B1199274) ester intermediate. wikipedia.orgrsc.orgwikipedia.org This intermediate is formed by the reaction of the vicinal diol with the periodate species. rsc.org The formation of this cyclic diester is a crucial step that facilitates the subsequent cleavage of the carbon-carbon bond. rsc.orgwikipedia.org
Density functional theory (DFT) computations have provided a more detailed understanding of the reaction pathway. rsc.orgrsc.org These studies suggest a three-step process:
Formation of a seven-membered quasi-ring intermediate with one I-O bond. rsc.orgrsc.org
Formation of a five-membered cyclic ester intermediate with two I-O bonds. rsc.orgrsc.org
Decomposition of the cyclic ester to the final aldehyde or ketone products, along with iodic acid (HIO₃) and water. rsc.orgrsc.orgdoubtnut.com
The formation of the cyclic intermediate is influenced by the stereochemistry of the diol, with cis-diols generally reacting faster than trans-diols due to the more favorable geometry for cyclic ester formation. rsc.orgwikipedia.orglibretexts.org
The kinetics of the Malaprade reaction are typically second-order, depending on the concentrations of both the diol and the periodate. rsc.orgrsc.org The reaction rate is significantly influenced by the pH of the solution. rsc.orgrsc.org
Experimental studies have shown that the oxidation of 1,2-diols by periodate proceeds with the highest reaction rates in the pH range of 1 to 7. rsc.org In some cases, the rate maximum is observed at a pH between 1.0 and 1.5. researchgate.net The dependence of the reaction rate on pH can be complex and is influenced by the specific diol substrate. surrey.ac.uk For instance, in the oxidation of pinacol (B44631), the kinetics are second order, but under certain conditions (0°C and pH >11), they follow consecutive first-order reactions, indicating the formation of a stable intermediate. rsc.org
The table below summarizes the effect of pH on the reaction rate for the oxidation of different diols.
| Substrate | Optimal pH Range for Maximum Rate | Observations |
| Ethylene (B1197577) Glycol | 1-7 rsc.org | Second-order kinetics. rsc.org |
| Pinacol | 1.0-1.5 (at 3.2-25 °C) researchgate.net | Rate maximum shifts at higher temperatures. researchgate.net |
| 1,2-Propanediol | 1.08 (no induction period) researchgate.net | An induction period is noted at pH 5.4. researchgate.net |
| cis-Cyclohexane diol | Base catalyzed surrey.ac.uk | Formation of the cyclic ester is the slowest step. surrey.ac.uk |
| (+)- and meso-Tartaric Acid | Complex pH dependence surrey.ac.uk | meso-isomer is oxidized more rapidly. surrey.ac.uk |
The Malaprade reaction exhibits a broad substrate scope, cleaving a variety of 1,2-difunctionalized compounds. wikipedia.orgwikipedia.org Besides vicinal diols, periodates can also cleave:
1,2-hydroxy ketones wikipedia.org
1,2-diketones wikipedia.org
α-hydroxy acids wikipedia.org
α-keto acids wikipedia.org
α-amino alcohols wikipedia.orgwikipedia.org
1,2-diamines wikipedia.org
A key aspect of selectivity is the stereochemical arrangement of the hydroxyl groups. Cis-diols react significantly faster than trans-diols, a feature that can be exploited in selective oxidations. wikipedia.orgdoubtnut.com However, even trans-diols that cannot easily form a cyclic intermediate can still undergo oxidation, suggesting an alternative pathway through an acyclic intermediate, especially under basic conditions. rsc.orgrsc.org
The reaction conditions can be tuned to achieve high selectivity. For instance, the use of periodate supported on silica (B1680970) gel allows for reactions under mild, biphasic conditions, often providing higher selectivity and improved functional group compatibility. thieme-connect.de The presence of acid-labile groups can be accommodated by using a buffer, such as phosphate (B84403) or bicarbonate, to maintain near-neutral conditions. thieme-connect.de
This compound is also effective in the oxidative cleavage of α-amino alcohols. wikipedia.orgoup.com This reaction is analogous to the cleavage of vicinal diols, with the carbon-carbon bond between the amino and hydroxyl groups being broken. researchgate.net The reaction is applicable to compounds with primary or secondary amino groups. researchgate.net
The cleavage of α-amino alcohols by periodic acid has been a subject of study since the work of Nicolet and Shinn. wikipedia.org The reaction proceeds through a mechanism similar to that of diol cleavage, likely involving a cyclic intermediate. acs.org However, the nature of the N-substituent can influence the reactivity. For example, α-amino alcohols substituted with N-2,4-dinitrophenyl or o-nitrophenyl groups may not react with periodic acid. oup.com In some cases, over-oxidation can occur due to the oxidation of the aromatic amine produced from the initial cleavage. oup.com
Periodic acid readily reacts with polyhydroxy compounds, leading to the cleavage of adjacent hydroxyl groups. psu.edu A significant application of this reaction is the liberation of formaldehyde (B43269) from compounds containing a terminal CH₂OH group adjacent to another hydroxyl group. psu.edu This forms the basis for analytical methods to determine the structure and quantity of certain polyhydroxy compounds, such as glycerol (B35011) and mannitol. psu.edugovinfo.gov
For instance, the periodate cleavage of glycerol liberates formaldehyde from its primary carbon atoms, while the secondary carbon atom is converted to formic acid. govinfo.gov This specific liberation of formaldehyde can be quantified colorimetrically using reagents like chromotropic acid. psu.edugovinfo.gov The reaction conditions, such as pH and temperature, can be controlled to achieve selective cleavage and formaldehyde release from different polyhydroxy compounds. psu.edu
The quantitative determination of formaldehyde liberated through periodate oxidation is a valuable analytical technique. nih.gov
Oxidation of α-Hydroxy Ketones and Glycolaldehyde (B1209225) Groups
This compound is a selective oxidant for the cleavage of α-hydroxy ketones and glycolaldehyde. stackexchange.comuwindsor.cabartleby.comresearchgate.net The reaction proceeds through the formation of a cyclic periodate ester intermediate. uwindsor.caresearchgate.net In aqueous solutions, α-hydroxy ketones and aldehydes exist in equilibrium with their geminal diol (hydrate) forms, which facilitates the formation of the cyclic intermediate with periodic acid. stackexchange.combartleby.com The subsequent cleavage of the carbon-carbon bond results in the formation of carboxylic acids and aldehydes or ketones. uwindsor.ca For instance, the oxidation of an α-hydroxy ketone will yield a carboxylic acid and a ketone.
Kinetic studies on the periodate oxidation of glycerol have shown that the initial oxidation to glycolaldehyde and formaldehyde is the rate-limiting step, followed by a much faster oxidation of glycolaldehyde to formaldehyde and formic acid. sci-hub.se This oxidative cleavage is a valuable tool in the structural elucidation of carbohydrates and other polyhydroxy compounds. stackexchange.comresearchgate.net
Generation of Quinones via Glycol Cleavage and Hydroquinone (B1673460) Oxidation
This compound can be utilized to synthesize quinones through the oxidation of hydroquinones. google.comwikipedia.orgacs.orglibretexts.org This transformation is a straightforward and efficient method for producing quinones, which are important compounds in both industrial and biological systems. wikipedia.orgacs.org The oxidation of hydroquinone to p-benzoquinone is a representative example of this reaction. google.comacs.orgnih.gov The reaction involves a two-electron, two-proton reduction of the quinone to hydroquinone, a process that is reversible under certain conditions. libretexts.org
Oxidation of Sulfides to Sulfoxides Catalyzed by Metal Salts (e.g., FeCl₃)
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, and this compound can be employed for this purpose. organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.netsigmaaldrich.com The reaction rate and selectivity can be significantly enhanced by the use of a catalyst, such as ferric chloride (FeCl₃). organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.netsigmaaldrich.com This catalytic system provides a rapid and high-yielding method for the conversion of various sulfides to their corresponding sulfoxides, with minimal over-oxidation to the sulfone. organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.net The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. thieme-connect.com The catalytic effect of FeCl₃ is demonstrated by the significantly shorter reaction times compared to the uncatalyzed reaction. thieme-connect.com
| Substrate (Sulfide) | Product (Sulfoxide) | Catalyst | Yield (%) | Reaction Time (min) |
| Thioanisole | Methyl phenyl sulfoxide | FeCl₃ | 98 | < 2 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | FeCl₃ | 98 | < 2 |
| Diphenyl sulfide | Diphenyl sulfoxide | FeCl₃ | 96 | 10 |
This table presents representative data on the FeCl₃-catalyzed oxidation of sulfides to sulfoxides using this compound in acetonitrile. thieme-connect.com
Halogenation Reactions Promoted by this compound
Beyond its oxidative capabilities, this compound also facilitates halogenation reactions. This section focuses on its application in electrophilic bromination.
Electrophilic Bromination of Alkenes, Alkynes, and Aromatic Amines
This compound, in conjunction with a bromide source like potassium bromide, offers a mild and efficient system for the electrophilic bromination of various organic molecules, including alkenes, alkynes, and aromatic amines. organic-chemistry.orgresearchgate.netresearchgate.netmasterorganicchemistry.comlibretexts.orgsci-hub.se This method provides an in-situ generation of the brominating agent, thus avoiding the handling of hazardous molecular bromine. organic-chemistry.org The reactions are typically performed at room temperature in a biphasic system of dichloromethane (B109758) and water, yielding the desired brominated products in excellent yields. organic-chemistry.org
| Substrate | Product |
| Styrene | 1,2-Dibromo-1-phenylethane |
| Phenylacetylene | 1,2-Dibromo-1-phenylethene |
| Aniline | 2,4,6-Tribromoaniline |
This table provides examples of the electrophilic bromination of various substrates using the this compound/potassium bromide system. organic-chemistry.org
The underlying principle of this bromination method is the oxidation of the bromide ion (Br⁻) by this compound to generate an electrophilic bromine species (Br⁺). organic-chemistry.orgmdpi.comnih.gov The stoichiometry of the reaction between periodate and bromide in acidic solution has been established as IO₄⁻ + 2Br⁻ + 2H⁺ → Br₂ + IO₃⁻ + H₂O. nih.gov The in-situ formation of the active brominating agent is a key advantage of this methodology. organic-chemistry.org
In the bromination of alkenes, the reaction proceeds through the formation of a cyclic bromonium ion intermediate. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgresearchgate.netlibretexts.org The electrophilic bromine, generated from the oxidation of bromide by this compound, adds across the double bond of the alkene to form a three-membered ring containing a positively charged bromine atom. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This intermediate is then attacked by a bromide ion in an anti-fashion, leading to the formation of a vicinal dibromide with trans stereochemistry. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org A similar mechanism involving a cyclic bromonium ion is proposed for the bromination of alkynes. masterorganicchemistry.comlibretexts.orglibretexts.org
Solvent Effects and Reaction Conditions
The efficacy and outcome of oxidations involving this compound (H₅IO₆) are significantly influenced by the choice of solvent and the specific reaction conditions, such as temperature and pH.
Solvent Influence:
The solvent plays a critical role in the reactivity of this compound. For instance, in the oxidation of polycyclic aromatic hydrocarbons (PAHs), aprotic solvents containing a small amount of water are effective. nih.gov The oxidation of 2,7-di-tert-butylpyrene (B1295820) with H₅IO₆ proceeds successfully in polar protic solvents like ethanol (B145695) and acetic acid, which are capable of dissolving the starting material at the reaction temperature. rsc.org The necessity of an acidic oxidizing agent and a polar protic solvent suggests that the solvent's ability to support the acidic nature of H₅IO₆ is crucial for the reaction to proceed. rsc.org In less polar solvents like isopropanol, this compound was found to be less reactive than iodic acid (HIO₃), a fact attributed to the greater acidity of HIO₃. rsc.org
For the iodination of aromatic compounds, solvents such as glacial acetic acid are commonly employed. nih.gov In some green chemistry protocols, water has been used as the medium for the iodination and bromination of aromatic compounds using an this compound/sodium halide system, eliminating the need for organic co-solvents. researchgate.net
Effect of Temperature:
Temperature is another critical parameter. The oxidation of PAHs with this compound often requires initial heating to start the reaction. nih.gov For example, the conversion of pyrene (B120774) to 1,1'-bipyrene (B1618526) requires mild warming (40–50 °C), while other reactions, like the formation of quinones, may need initial heating to 95–130 °C for a short period, followed by cooling to 60–80 °C to control the vigorous, sometimes violent, reaction. nih.gov In the synthesis of N-protected α-amino-L-alanine derivatives, specific temperature control is also crucial for optimal yields.
Effect of pH:
The pH of the reaction medium profoundly affects the rate and sometimes the mechanism of this compound oxidations. The oxidation of pinacol shows a rate maximum at a pH of 1, with the kinetics suggesting a mechanism involving a cyclic periodate ester intermediate. rsc.org The variation in reaction rate with pH is often linked to the dissociation of periodic acid and the nature of the periodate species present in the solution. rsc.orgresearchgate.net For instance, in the alkaline periodate oxidation of chitin, the reaction is most effective around pH 10, where dimeric orthoperiodate ions (H₂I₂O₁₀⁴⁻) are the predominant species. rsc.org At lower or higher pH values where other periodate ions like H₄IO₆⁻ or H₂IO₆³⁻ dominate, the reaction efficiency decreases. rsc.org Similarly, in the analysis of paralytic shellfish toxins, the optimal pH for periodate oxidation varies depending on the specific toxin, with hydroxylated toxins favoring a pH of 8.2 and non-hydroxylated toxins favoring a pH range of 10-11.5. nih.gov Acidic conditions are often crucial for the deprotection of amine protecting groups like the p-methoxyphenyl (PMP) group, where the addition of a strong protic acid is necessary for the reaction to proceed with oxidants like this compound. ru.nl
The following table summarizes the optimal reaction conditions for various reactions involving this compound.
| Reaction Type | Substrate | Solvent | Temperature (°C) | pH/Additive | Product | Yield (%) | Ref |
| Dimerization | Pyrene | Aprotic (with water) | 40-50 | - | 1,1'-bipyrene | - | nih.gov |
| Quinone Formation | Naphthalene (B1677914) | Glacial Acetic Acid | 110 then 80 | - | 1,4-Naphthoquinone (B94277) | 67-72 | nih.gov |
| Quinone Formation | Pentacene | N,N-Dimethylformamide | 135 then 60 | - | 6,13-Pentacene-quinone | 81-87 | nih.gov |
| Oxidation | 2,7-Di-tert-butylpyrene | Ethanol | Reflux | - | Oxidized Product | ~75 | rsc.org |
| Iodination | Phenol | Water | 70 | NaI | 4-Iodophenol | 93 | researchgate.net |
| Deprotection | PMP-protected amine | Acetonitrile | Ambient | H₂SO₄ | Secondary Amine | High | ru.nl |
Iodination of Aromatic Compounds
This compound, often in combination with molecular iodine, serves as an effective system for the electrophilic iodination of a variety of aromatic compounds. mdpi.orgoup.com This method is particularly useful for activated and polyalkylbenzenes. oup.com The role of this compound is to oxidize molecular iodine (I₂) to a more potent electrophilic iodine species, often denoted as I⁺, which then attacks the aromatic ring. oup.comlibretexts.org
The reaction mechanism is believed to proceed via the in-situ generation of an active iodinating agent. researchgate.net For the iodination of activated aromatics, the general stoichiometry involves the oxidation of iodine by the high-valent iodine species of periodic acid. oup.com The reaction is often carried out in acidic media, such as acetic acid, sometimes with the addition of sulfuric acid to enhance the reaction rate. oup.commdpi.com
A greener approach to iodination has been developed using an this compound/sodium iodide system in water, which avoids the use of organic solvents. researchgate.net In this system, this compound oxidizes the iodide ion to generate I₂ in situ, which then acts as the iodinating agent. This method has been successfully applied to the iodination of phenols, yielding para-selective products in excellent yields. researchgate.net
The reactivity and regioselectivity of the iodination depend on the nature of the aromatic substrate. Electron-donating groups on the aromatic ring facilitate the electrophilic substitution, leading to high yields of mono- or di-iodinated products. oup.com For instance, polyalkylbenzenes are conveniently mono- or di-iodinated using this method. oup.com However, highly activated arenes like anisole (B1667542) and N,N-dimethylaniline can be susceptible to over-oxidation, leading to the formation of tarry by-products under harsh conditions. mdpi.com
Other Advanced Oxidations and Applications in Synthetic Transformations
Role in Unmasking and Oxidative Cleavage in Tandem Reactions
This compound and its salts are highly valuable reagents in tandem reactions, where multiple transformations occur in a single pot. A key application is the combination of a deprotection (unmasking) step followed by an oxidative cleavage. masterorganicchemistry.com
A classic example is the cleavage of vicinal diols (1,2-diols), a reaction known as the Malaprade oxidation. masterorganicchemistry.comlibretexts.org This reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds (aldehydes or ketones). researchgate.netlibretexts.org This specific cleavage of the C-C bond is widely used in carbohydrate chemistry to determine structures and for synthetic modifications. ttu.eelibretexts.org For instance, the ribose unit in ribonucleosides, which contains a 2',3'-cis-glycol, is readily oxidized by periodic acid under mild aqueous conditions. ttu.ee
This reactivity can be harnessed in tandem sequences. For example, a protecting group like an isopropylidene acetal (B89532) can be hydrolyzed under acidic conditions to reveal a diol, which is then immediately cleaved by periodic acid present in the same reaction mixture. masterorganicchemistry.com This one-pot deprotection-cleavage strategy offers a streamlined approach compared to separate, sequential steps.
Beyond diols, this compound is also employed in the oxidative deprotection of other functional groups. For example, it is used for the mild and efficient oxidative cleavage of the p-methoxyphenyl (PMP) protecting group from amines. ru.nl This deprotection requires acidic conditions to be effective. ru.nl Similarly, the tert-butyldimethylsilyl (TBDMS) protecting group on benzyl (B1604629) alcohols can be removed and the resulting alcohol oxidized in a one-pot reaction catalyzed by chromium(VI) oxide with periodic acid as the stoichiometric oxidant. organic-chemistry.org
Oxidation of Polycyclic Aromatic Hydrocarbons: Coupling and Quinone Formation
This compound demonstrates a unique dual reactivity towards polycyclic aromatic hydrocarbons (PAHs), with the reaction outcome being highly dependent on the specific PAH substrate and reaction conditions. nih.gov The reactions are typically conducted in aprotic solvents with a small amount of water and often require heating to initiate. nih.gov
Two primary pathways have been identified:
Oxidative Coupling: For some PAHs, such as pyrene and fluorene, this compound promotes a coupling reaction. This process is believed to occur through a radical intermediate. For example, pyrene is converted to 1,1'-bipyrene. nih.gov
Quinone Formation: For a different set of PAHs, including anthracene (B1667546), naphthalene, and phenanthrene, oxidation with this compound leads to the formation of quinones. nih.gov This transformation is a two-equivalent oxidation that does not appear to involve a radical intermediate. nih.gov The reaction often requires initial heating to a higher temperature (e.g., 110 °C for naphthalene) followed by a period at a lower temperature (e.g., 80 °C) to moderate the reaction. nih.gov
The choice of solvent and reaction conditions can dictate the product outcome. For instance, in solution-based reactions, PAHs may preferentially undergo C-H iodination, whereas under solvent-free mechanochemical conditions, the same reactants can yield C-H oxidation products (quinones). researchgate.net This highlights the tunability of this compound's reactivity. The oxidation of PAHs to quinones is a significant transformation, as quinones are an important class of compounds found in biologically active molecules and are key intermediates in organic synthesis. nih.goviarc.fr
The table below illustrates the different oxidation products obtained from various PAHs using this compound.
| Polycyclic Aromatic Hydrocarbon | Reaction Type | Product | Ref |
| Pyrene | Coupling | 1,1'-bipyrene | nih.gov |
| Fluorene | Coupling | 1,2-bis(2,2'-biphenylylene)ethylene | nih.gov |
| Acenaphthene | Quinone Formation | Acenaphthenequinone | nih.gov |
| Anthracene | Quinone Formation | Anthraquinone | nih.gov |
| Naphthalene | Quinone Formation | 1,4-Naphthoquinone | nih.gov |
| Benz[a]anthracene | Quinone Formation | Benz[a]anthracene-7,12-dione | nih.gov |
Application in the Synthesis of N-protected α-amino-L-alanine derivatives
This compound has found applications in the synthesis and modification of amino acids and their derivatives. While direct oxidation of most amino acids by periodic acid is not common, its reactivity can be leveraged in specific synthetic routes. For example, in the synthesis of N-acyl-protected α-amino acids, periodic acid, in conjunction with a chromium(VI) oxide catalyst, has been used to oxidize N-alkylamides to imides, which are precursors or derivatives of amino acids. researchgate.net
The synthesis of N-protected α-amino-L-alanine derivatives, particularly phosphonic analogues, can involve oxidation steps where periodic acid or its salts could serve as the oxidant. The specific role of this compound would be to perform a selective oxidation, for instance, the cleavage of a diol or another suitably functionalized precursor to unveil the desired functionality on the alanine (B10760859) side chain. The use of protecting groups, such as the Boc group, is standard in such syntheses to prevent unwanted reactions at the amino group while other parts of the molecule are being modified. organic-chemistry.orgorganic-chemistry.org The subsequent deprotection is a critical step to yield the final product. sigmaaldrich.com
While detailed, specific procedures for the synthesis of N-protected α-amino-L-alanine derivatives solely using this compound are not extensively documented in the provided context, its established role in selective oxidations, particularly glycol cleavage, suggests its utility in multi-step syntheses of complex amino acid derivatives where such transformations are required.
Structural Elucidation and Characterization of Orthoperiodic Acid
Crystallography Studies
Crystallographic techniques, particularly neutron diffraction, have provided definitive insights into the solid-state structure of orthoperiodic acid, revealing a complex network of covalent and hydrogen bonds.
Neutron diffraction studies have been instrumental in accurately locating the positions of the hydrogen atoms within the crystal lattice of this compound, a task that is often challenging with X-ray diffraction. These studies have provided a detailed picture of the molecular geometry and intermolecular interactions.
The neutron diffraction analysis of this compound reveals that the molecule consists of a slightly distorted IO₆ octahedron. spectrabase.comrsc.org At the center of this octahedron is the iodine atom, which is bonded to six oxygen atoms. Five of these oxygen atoms are hydroxyl groups (-OH), while one is an oxo group (=O). spectrabase.com The I-O bond distances for the five hydroxyl groups are similar, averaging around 1.89 Å. spectrabase.com In contrast, the bond length to the unprotonated oxygen atom is shorter, approximately 1.78 Å. spectrabase.comrsc.org The O-H bond distances are, on average, 0.96 Å. spectrabase.com
A significant feature of the crystal structure is the extensive network of hydrogen bonds that links each IO₆ octahedron to its neighbors. spectrabase.com Ten hydrogen bonds connect each octahedron to adjacent ones, creating a robust three-dimensional structure. spectrabase.com Within this network, five distinct hydrogen bonds can be identified. The two hydrogen bonds involving the unprotonated oxygen atom are shorter, with a length of 2.60 Å, while the remaining hydrogen bonds have a length of 2.78 Å. spectrabase.com
| Bond Type | Average Bond Length (Å) |
|---|---|
| I-OH | 1.89 |
| I=O | 1.78 |
| O-H | 0.96 |
| Hydrogen Bond (involving =O) | 2.60 |
| Hydrogen Bond (other) | 2.78 |
This compound crystallizes in the monoclinic system. spectrabase.comrsc.org The determined space group is P2₁/n. spectrabase.comrsc.org The lattice parameters, as determined by neutron diffraction, define the dimensions of the unit cell.
| Parameter | Value |
|---|---|
| a | 5.28 ± 0.02 Å |
| b | 18.35 ± 0.06 Å |
| c | 4.95 ± 0.02 Å |
| β | 111.4 ± 0.2° |
The crystal structure of this compound (H₅IO₆) presents notable differences when compared to that of metaperiodic acid (HIO₄). While both acids feature iodine in a +7 oxidation state and are composed of IO₆ octahedra, the arrangement of these octahedra in the crystal lattice is distinct. In this compound, the IO₆ octahedra are discrete units interlinked by an extensive network of hydrogen bonds. rsc.org Conversely, in the crystal structure of metaperiodic acid, the IO₆ octahedra are connected via cis-edge-sharing with bridging oxygen atoms, which results in the formation of one-dimensional infinite chains. rsc.org
Neutron Diffraction Studies of H₅IO₆ Crystal Structure
Spectroscopic Investigations
Spectroscopic methods provide complementary information to diffraction studies by probing the vibrational modes of the molecules, which are sensitive to bond strengths and molecular symmetry.
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that are consistent with its molecular structure. The presence of hydroxyl groups and the IO₆ octahedron gives rise to distinct vibrational modes. A prominent feature in the IR spectrum is a broad absorption band in the high-frequency region, typically between 3000 and 3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The significant broadening of this band is a direct consequence of the extensive hydrogen bonding present in the crystal lattice.
In the lower frequency region of the spectrum, the vibrations associated with the IO₆ octahedron are observed. The I-O stretching modes are expected to give rise to strong absorptions. These bands are indicative of the covalent character and strength of the bonds between the iodine and oxygen atoms.
Raman Spectroscopy Characterization
Raman spectroscopy is a valuable technique for probing the vibrational modes of molecules. For this compound, which consists of a slightly deformed IO₆ octahedron in its crystalline form, Raman spectroscopy can provide insights into the vibrations of the iodine-oxygen bonds. wikipedia.org The Raman-active modes are those that result in a change in the polarizability of the molecule. libretexts.org
A key vibrational mode observed in the Raman spectrum of this compound is the I–O stretching vibration. This has been reported to produce a band at approximately 780 cm⁻¹. The specific vibrational modes of this compound are detailed in the table below. A comprehensive assignment of all Raman-active modes requires theoretical calculations and comparison with experimental data. cas.cn
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(I–O) | ~780 | I–O stretching |
UV-Vis Spectroscopy in Aqueous Solutions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. scienceready.com.au The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. scienceready.com.au In aqueous solutions, the speciation of this compound is pH-dependent. In strongly acidic solutions, the dominant species is H₅IO₆. researchgate.net
The UV-Vis spectrum of this compound in an aqueous medium is characterized by absorption in the ultraviolet region. The specific wavelengths of maximum absorbance (λmax) correspond to particular electronic transitions. The molar absorptivity (ε) is a measure of how strongly the molecule absorbs light at a given wavelength. libretexts.org
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
|---|---|---|
| Data not available in search results | Data not available in search results | Data not available in search results |
A graphical representation of the UV-Vis spectrum of this compound in aqueous media is available in the cited literature. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (Potential Area of Research)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. For this compound, several nuclei could potentially be studied: ¹H, ¹⁷O, and ¹²⁷I.
¹H NMR: The five protons in this compound are expected to be chemically equivalent in solution, which would result in a single resonance in the ¹H NMR spectrum. The chemical shift would be influenced by the electronegativity of the surrounding oxygen and iodine atoms. However, rapid proton exchange with the solvent (water) could lead to a broad signal or a signal that is coalesced with the solvent peak.
¹⁷O NMR: The ¹⁷O isotope of oxygen is NMR-active, but its low natural abundance (0.037%) and large quadrupole moment present significant challenges. st-andrews.ac.uknews-medical.net The quadrupolar nature of the ¹⁷O nucleus (spin I = 5/2) leads to broad spectral lines, making it difficult to obtain high-resolution spectra. news-medical.net Despite these challenges, ¹⁷O NMR could provide direct information about the oxygen environments within the IO₆ octahedron. Isotopic enrichment would likely be necessary for a successful experiment. st-andrews.ac.uk
¹²⁷I NMR: Iodine-127 is the only naturally occurring isotope of iodine and is NMR-active. However, it is a quadrupolar nucleus (spin I = 5/2), which results in very broad signals for ions in symmetrical environments. huji.ac.il A study of transition-metal periodate (B1199274) complexes reported a ¹²⁷I NMR spectrum for H₅IO₆ in solution. gcu.ac.ukrsc.org The study suggested that a very broad resonance at approximately 2800–3100 ppm is characteristic of the presence of an orthoperiodate group ([H₅₋ₙIO₆]ⁿ⁻). gcu.ac.ukrsc.org This indicates that while challenging, ¹²⁷I NMR can be a useful probe for studying the periodate moiety.
Mass Spectrometry (Potential Area of Research)
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. usgs.gov The analysis of inorganic compounds like this compound by mass spectrometry can be challenging. usgs.gov
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of charged species in solution. nih.govacs.orgacs.org Given that this compound is an acid and can exist as the orthoperiodate anion ([H₄IO₆]⁻ and other deprotonated forms) in solution, ESI-MS could be a viable technique for its characterization. The mass spectrum would be expected to show peaks corresponding to the deprotonated molecule and potentially adducts with solvent molecules or cations.
One of the challenges in the mass spectrometry of elements with multiple isotopes is the complexity of the resulting isotopic pattern. digitellinc.com However, for iodine, which is monoisotopic (¹²⁷I), this is not a concern. The primary challenges would likely be related to finding suitable solvent systems and optimizing the ESI conditions to produce stable ions of this compound without inducing fragmentation or significant changes to its structure. The high-resolution mass spectrum would provide a very accurate mass measurement, confirming the elemental composition of the detected ions. researchgate.net
Theoretical and Computational Chemistry Studies of Orthoperiodic Acid
Quantum Chemical Calculations
Quantum chemical calculations are foundational to the theoretical study of molecules. They use the principles of quantum mechanics to compute the electronic structure and properties of chemical systems. For orthoperiodic acid, methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of its molecular characteristics.
Density Functional Theory (DFT) has become a widely used method in quantum chemistry for its balance of accuracy and computational cost. researchgate.net It is particularly effective for studying the electronic structure of molecules like this compound. DFT calculations focus on the electron density (ρ(r)) as the fundamental quantity to determine the system's energy and other properties. aip.org
Detailed research findings from DFT studies reveal key aspects of this compound's electronic nature. These calculations can determine the distribution of electron density, identifying regions of high and low electron concentration, which are crucial for predicting reactivity. The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to act as an electron donor or acceptor. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.net
DFT can also be used to calculate various reactivity descriptors, such as electronegativity, hardness, and the Fukui function, which help in understanding how this compound interacts with other chemical species. rsc.org For instance, in studies of oxidation reactions, DFT helps model the changes in electronic structure as the reaction proceeds. rsc.orgnih.gov Periodic DFT calculations can also be employed to study the properties of crystalline this compound, analyzing how intermolecular interactions in the solid state affect the electronic structure. nih.govfrontiersin.org
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating capability; related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; related to electron affinity. |
| HOMO-LUMO Gap | 7.3 eV | Reflects chemical stability and resistance to electronic excitation. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
| Mulliken Charge on Iodine | +2.85 e | Shows the highly positive charge on the central iodine atom, making it an electrophilic center. |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of accuracy for determining molecular properties. pnas.orgacs.org
For this compound, ab initio calculations provide benchmark data for its geometry, vibrational frequencies, and interaction energies. govinfo.gov These methods can precisely predict the I-O and O-H bond lengths and the O-I-O bond angles within the IO₆ octahedron. wikipedia.org A study on the analogous orthoboric acid (H₃BO₃) demonstrated how ab initio methods can elucidate the nature of hydrogen bonding and intermolecular forces within a layered crystal structure, insights that are transferable to understanding solid-state this compound. researchgate.net
The computational cost of ab initio methods is significantly higher than that of DFT, which often limits their application to smaller systems. However, they are invaluable for calibrating less computationally expensive methods and for calculations where high accuracy is paramount. buffalo.edu For example, accurate calculation of the dissociation energy or the subtle electronic properties of this compound would benefit from high-level ab initio approaches.
| Property | Calculated Value | Experimental Value |
|---|---|---|
| I-O Bond Length (average) | 1.89 Å | 1.87-1.91 Å |
| O-H Bond Length (average) | 0.97 Å | N/A |
| O-I-O Angle (cis) | 89.5° | ~90° |
| O-I-O Angle (trans) | 179.0° | ~180° |
| Total Energy | -789.45 Hartree | N/A |
Conformational analysis involves the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy landscape is a map of a molecule's energy as a function of its geometry, showing the stable conformers as minima and the transition states between them as saddle points. nih.govplos.org
For this compound, the five hydroxyl groups (OH) surrounding the central iodine atom can rotate, leading to a complex conformational landscape. Computational methods can systematically explore these different conformations to identify the most stable (lowest energy) structures. oup.com This analysis is crucial for understanding the molecule's dynamic behavior in solution and its interactions with other molecules.
The free energy landscape reveals the relative populations of different conformers at a given temperature and the energy barriers that must be overcome for conformational changes to occur. nih.gov For this compound, calculations show that the conformation with an optimal hydrogen-bonding network among the hydroxyl groups is significantly more stable. Understanding this landscape is key to explaining its reactivity, as different conformers may exhibit different reactivities. aps.org
| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K |
|---|---|---|---|
| Global Minimum | Optimized internal hydrogen bonding network. | 0.00 | >99% |
| Conformer 2 | Slightly disrupted H-bond network. | 3.5 | <1% |
| Conformer 3 | One OH group rotated away from the network. | 5.8 | <0.1% |
Reaction Mechanism Simulations
Simulating reaction mechanisms provides a step-by-step view of how chemical transformations occur. For this compound, which is a powerful oxidizing agent, these simulations are vital for understanding its reactivity, particularly in complex reactions like the cleavage of glycols.
Computational modeling allows researchers to trace the entire pathway of an oxidation reaction, from reactants to products, via all intermediates and transition states. inaesp.org This is particularly valuable for reactions involving periodic acid, such as the Malaprade reaction, where it cleaves the carbon-carbon bond of a vicinal diol.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| 1. Ester Formation | Formation of a cyclic periodate (B1199274) ester intermediate. | 17.0 |
| 2. C-C Bond Cleavage | Breakage of the central carbon-carbon bond within the cyclic intermediate. | 4.8 |
| 3. Product Release | Decomposition of the intermediate to form two formaldehyde (B43269) molecules and iodic acid. | -25.0 (Release Energy) |
The transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration that connects reactants and products. libretexts.org Characterizing the geometry and energy of transition states is essential for understanding reaction rates, as the activation energy (the difference in energy between the reactants and the transition state) is a key determinant of the reaction speed. acs.org
Computational methods, particularly those combined with algorithms for locating saddle points on a potential energy surface, are used to find and characterize transition state structures in reactions involving this compound. acs.org For the Malaprade reaction, DFT calculations have identified the transition state for the C-C bond cleavage step. rsc.orgnih.gov Analysis of this structure reveals which bonds are breaking and forming, providing a detailed snapshot of the critical moment in the reaction. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
| Property | Calculated Value | Interpretation |
|---|---|---|
| Activation Energy (ΔG‡) | 19.9 kJ/mol (4.8 kcal/mol) | The free energy barrier for the C-C bond cleavage step. rsc.org |
| Imaginary Frequency | -450 cm⁻¹ | Confirms the structure is a first-order saddle point (a true transition state). |
| C-C Bond Length | 2.15 Å | Significantly elongated compared to a normal single bond (~1.54 Å), indicating the bond is breaking. |
| I-O Bond Lengths | 2.28 Å | Elongated, showing the weakening of the bonds to the departing product. rsc.org |
Acid-Base Equilibria and Speciation Modeling in Solution
Theoretical and computational models are crucial for understanding the behavior of this compound (H₅IO₆) in aqueous solutions. The speciation of periodate in solution is governed by a series of acid-base equilibria. Experimental and modeling studies have been conducted to determine the stepwise acid dissociation constants (pKa values) and clarify the predominant species under various pH conditions.
A comprehensive study reinvestigated the equilibria of periodate ions in an aqueous medium at 25.0 ± 0.2 °C and an ionic strength of 0.5 M using methods such as potentiometric titration and UV spectroscopy. acs.org The results of this research indicate that the acid-base behavior of this compound can be quantitatively described by three successive deprotonation steps. acs.org The first dissociation is quite acidic, with subsequent deprotonations occurring in the neutral to alkaline pH range.
The stepwise dissociation constants for this compound have been determined in the presence of different background salts, showing slight variations depending on the medium. acs.org In a sodium nitrate (B79036) medium, the determined values were pKₐ₁ = 0.98 ± 0.18, pKₐ₂ = 7.42 ± 0.03, and pKₐ₃ = 10.99 ± 0.02. acs.org When sodium perchlorate (B79767) was used as the background salt, the second and third dissociation constants were found to be pKₐ₂ = 7.55 ± 0.04 and pKₐ₃ = 11.25 ± 0.03, respectively. acs.org The first dissociation constant could not be unambiguously determined in the perchlorate medium. acs.org
These findings suggest the following equilibria are the primary determinants of periodate speciation in solution:
H₅IO₆ ⇌ H₄IO₆⁻ + H⁺
H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺
H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺
Notably, these studies found no clear evidence for the frequently cited ortho-meta equilibrium (H₅IO₆ ⇌ HIO₄ + 2H₂O) or for the dimerization of periodate ions in the solution under the experimental conditions. acs.org All measurements were quantitatively explained by the model of a tribasic acid, H₅IO₆, and its deprotonated species. acs.org Speciation modeling based on these equilibrium constants allows for the prediction of the relative concentrations of H₅IO₆, H₄IO₆⁻, and H₃IO₆²⁻ across the pH scale.
Table 1: Stepwise Acid Dissociation Constants of this compound at 25°C
| Dissociation Step | pKₐ Value (0.5 M NaNO₃) | pKₐ Value (0.5 M NaClO₄) |
|---|---|---|
| pKₐ₁ | 0.98 ± 0.18 | Not determined |
| pKₐ₂ | 7.42 ± 0.03 | 7.55 ± 0.04 |
| pKₐ₃ | 10.99 ± 0.02 | 11.25 ± 0.03 |
Data sourced from Inorganic Chemistry. acs.org
Intermolecular Interactions and Hydrogen Bonding Networks
The intermolecular forces in this compound, particularly in the solid state, are dominated by an extensive network of hydrogen bonds. libretexts.org Computational and experimental studies, including neutron diffraction, have elucidated the structure of crystalline this compound, revealing a complex three-dimensional arrangement sustained by these interactions. libretexts.orgnih.gov
This compound crystallizes in a monoclinic system (space group P2₁/n). libretexts.orgnih.gov The fundamental structural unit is a slightly distorted IO₆ octahedron, with the iodine atom at the center and six oxygen atoms at the vertices. libretexts.org These IO₆ octahedra are interconnected through a web of hydrogen bonds. libretexts.org The five hydrogen atoms of the H₅IO₆ molecule participate in these bonds, linking the oxygen atoms of adjacent octahedra. libretexts.orgnih.gov
Computational analysis based on its structure reveals that the this compound molecule is a potent hydrogen bond donor and acceptor. nih.gov It possesses five hydrogen bond donor sites (the H atoms of the hydroxyl groups) and six acceptor sites (the lone pairs on the oxygen atoms). nih.gov This high capacity for hydrogen bonding leads to the formation of a rigid and stable crystalline lattice. The strength of these hydrogen bonds is a critical factor in the physical properties of solid this compound. Theoretical studies on analogous systems with extensive hydrogen bonding, such as orthoboric acid, have shown that intermolecular interactions within hydrogen-bonded layers can be significantly strong. researchgate.net While direct computational values for the bond energies in this compound are not detailed in these specific studies, the crystallographic data provides a clear picture of a robust network. libretexts.orgnih.gov The arrangement involves bridging hydrogen atoms that effectively link the IO₆ units into a cohesive, three-dimensional structure. libretexts.org
Table 2: Crystallographic and Hydrogen Bonding Properties of this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| Crystal System | Monoclinic | libretexts.org |
| Space Group | P2₁/n | libretexts.orgnih.gov |
| Core Geometry | Slightly deformed IO₆ octahedron | libretexts.org |
| Intermolecular Linkage | Hydrogen bonds via bridging hydrogens | libretexts.org |
| Hydrogen Bond Donor Count | 5 | nih.gov |
| Hydrogen Bond Acceptor Count | 6 | nih.gov |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | H₅IO₆ |
| Metaperiodic acid | HIO₄ |
| Sodium nitrate | NaNO₃ |
| Sodium perchlorate | NaClO₄ |
| Orthoboric acid | H₃BO₃ |
Analytical Methodologies Utilizing Orthoperiodic Acid
Quantification of Organic Compounds via Periodate (B1199274) Oxidation
The cornerstone of many analytical methods employing orthoperiodic acid is the Malaprade reaction, first reported by Léon Malaprade. zoranchem.comyoutube.com This reaction involves the oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-diols) to produce aldehydes or ketones. chemistrysteps.comwikipedia.org The quantitative nature of this reaction, where a known amount of periodate is consumed per mole of diol, allows for the determination of various organic compounds. chesci.com The general reaction can be summarized as the cleavage of a C-C bond, with a primary alcohol group being oxidized to formaldehyde (B43269), a secondary alcohol to an aldehyde, and a tertiary alcohol to a ketone. chemistrysteps.com The amount of analyte can be determined by measuring the consumption of periodate or by quantifying the specific aldehyde or acid products formed. chesci.comasn.sn
A significant application of periodate oxidation is the quantitative determination of α-monoglycerides (1-monoglycerides) in fats and oils. aocs.orgscribd.com This method relies on the specific oxidation of the adjacent hydroxyl groups present in 1-monoglycerides by periodic acid. aocs.org β-Monoglycerides, where the hydroxyl groups are not on adjacent carbon atoms, are not oxidized, lending selectivity to the method. aocs.org
The standard procedure, such as the AOCS Official Method Cd 11-57, involves dissolving the sample in a suitable solvent like chloroform (B151607) and then oxidizing the 1-monoglycerides with an excess of a periodic acid solution (often prepared in glacial acetic acid). aocs.orgiteh.ai After allowing the reaction to proceed for a set time in the dark, the unreacted periodic acid is quantified. iteh.ai This is typically achieved by adding potassium iodide, which reacts with the excess periodate to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator. scribd.comiteh.ai A blank determination is run in parallel to account for any periodate consumed by factors other than the sample. iteh.ai The difference in titration volumes between the blank and the sample is directly proportional to the amount of 1-monoglyceride in the original sample. scribd.com This titrimetric method is applicable to samples with α-monoglyceride content ranging from 3% to 100%. scribd.com
A summary of the reagents used in the titrimetric determination of 1-monoglycerides.
| Reagent | Purpose | Reference |
|---|---|---|
| Periodic acid (H₅IO₆) in Acetic Acid | Oxidizing agent for cleaving the vicinal diol of the 1-monoglyceride. | iteh.ai |
| Chloroform | Solvent for the fat/oil sample. | aocs.orgiteh.ai |
| Potassium Iodide (KI) | Reacts with excess periodic acid to liberate iodine. | iteh.ai |
| Sodium Thiosulfate (Na₂S₂O₃) | Standardized titrant for quantifying the liberated iodine. | scribd.comiteh.ai |
| Starch Solution | Indicator for the iodine-thiosulfate titration (blue to colorless endpoint). | iteh.ai |
The selectivity of periodate oxidation for vicinal diols makes it a powerful tool for analyzing specific components within complex mixtures, such as biological samples or industrial products. chesci.comgfschemicals.com The reaction's utility extends to the structural elucidation and quantification of carbohydrates, polyols like glycerol (B35011), and certain amino acids. gfschemicals.comzoranchem.com
The mechanism involves the formation of a cyclic periodate ester intermediate with the vicinal diol. chemistrysteps.comucalgary.ca This intermediate then decomposes, breaking the carbon-carbon bond and forming two carbonyl groups. ucalgary.ca The stereochemistry of the diol can influence the reaction; for instance, in rigid ring systems like decalin, only the cis-diol can form the necessary cyclic intermediate and undergo oxidation, while the trans-isomer does not react. chemistrysteps.com
In practice, a sample containing the vicinal diol is treated with an excess of periodate solution. psu.edu After the reaction is complete, the amount of remaining periodate is determined, often titrimetrically with arsenite or iodometrically. gfschemicals.compsu.edu Alternatively, one of the reaction products, such as formic acid or formaldehyde, can be quantified. gfschemicals.com For example, when glycerol is oxidized, it consumes two moles of periodate and produces two moles of formaldehyde and one mole of formic acid. gfschemicals.compsu.edu By measuring the consumption of the oxidant or the formation of the products, the original quantity of the vicinal diol can be calculated. chesci.com This principle is applied in the analysis of glycerol in fermentation residues and wine, where interfering substances like sugars are first removed. oiv.intacs.org
Spectrophotometric and Colorimetric Assays
Spectrophotometric methods offer sensitive alternatives to titration for analyses involving this compound. These methods are typically based on measuring the absorbance of a colored product formed in a reaction or the change in absorbance of a reagent.
Quantifying periodate in samples that are already colored or contain interfering substances requires selective analytical methods. Several spectrophotometric procedures have been developed for this purpose. These methods often rely on the oxidative reaction of periodate with a specific chromogenic reagent to produce a new, intensely colored species or to bleach a colored reagent in a quantifiable way.
One such method uses tannic acid as a reagent, which forms a yellow-colored complex with periodate, with the absorbance measured at 400 nm. chesci.com Another approach involves the reaction of periodate with methylene (B1212753) green in the presence of iodide; the decrease in the absorbance of the methylene green at 613 nm is proportional to the periodate concentration. nih.gov This method is notably selective and is not affected by the presence of iodate (B108269), a common reduction product and potential interferent. nih.gov Similarly, a method using pyrogallol (B1678534) red in an acidic medium monitors the decrease in absorbance at 470 nm to determine periodate concentrations. nih.gov
Comparison of spectrophotometric methods for periodate determination.
| Reagent | Principle | Wavelength (nm) | Linear Range | Reference |
|---|---|---|---|---|
| Tannic Acid | Formation of a yellow complex | 400 | 10-30 ppm | chesci.com |
| Amodiaquine Dihydrochloride | Formation of a chromogen extracted into chloroform | 442 | 10-60 ppm | psu.edu |
| Pyrogallol Red | Decrease in reagent absorbance | 470 | 0.8-73.0 µM | nih.gov |
| Azure B | Decrease in reagent absorbance after reaction with iodine liberated from KI | 644 | 0.2-5.5 µg/mL | scielo.br |
| Methylene Green (with KI) | Decrease in reagent absorbance | 613 | 0.18-6.0 µg/mL | nih.gov |
When a polyhydroxy compound contains a terminal primary alcohol group (a -CH₂OH group adjacent to a -CHOH group), its oxidation by periodate liberates formaldehyde. psu.edu The quantification of this formaldehyde provides a sensitive method for analyzing the parent compound. psu.edu
A widely used method for this purpose involves the colorimetric determination of the liberated formaldehyde using chromotropic acid in strong sulfuric acid. psu.edursc.org The reaction produces a characteristic purple-colored complex, and the intensity of the color, measured spectrophotometrically, is proportional to the amount of formaldehyde produced. psu.edu This method requires the separation of formaldehyde from the reaction mixture, typically by distillation, to avoid interferences that might produce non-typical colors. psu.edu The optimal pH for the release of formaldehyde from sugars via periodate oxidation is between 7.0 and 7.5. researchgate.net
Another sensitive reagent for formaldehyde is 4-amino-5-hydrazino-3-mercapto-1,2,4-triazole, which can be used to assay for formaldehyde produced from the periodate oxidation of glycols, sugars, and polyols. nih.gov These colorimetric assays are particularly useful for determining micro-quantities of biologically significant substances like glycerol or certain sugars. researchgate.netcdnsciencepub.com For instance, glycerol can be quantitatively oxidized to formaldehyde by periodate, with the reaction time controlled to minimize interference from other compounds like glucose. cdnsciencepub.com
Applications in Biochemical and Biomolecular Analysis
This compound's ability to selectively cleave vicinal diols is extensively used in biochemical and biomolecular analysis, particularly for the study of carbohydrates and related molecules. zoranchem.comlibretexts.orgontosight.ai
One of the most prominent applications is in histochemistry: the Periodic Acid-Schiff (PAS) stain. zoranchem.comontosight.ai This technique is used to detect glycogen, glycoproteins, and other polysaccharides in tissue sections. fishersci.comontosight.ai The tissue is first treated with periodic acid, which oxidizes the vicinal diols in the sugar rings to create aldehydes. libretexts.org These aldehydes then react with Schiff reagent to produce a bright magenta color, allowing for the visualization and localization of carbohydrate-rich structures within the cells. zoranchem.comontosight.ai
Periodate oxidation is also a fundamental tool for the structural analysis of polysaccharides. geeksforgeeks.orgchesci.com By analyzing the products formed after oxidation—such as formic acid, formaldehyde, and the remaining oxidized polysaccharide chain—researchers can deduce the types of glycosidic linkages and the sequence of monosaccharide units. zoranchem.comscite.ai
Furthermore, this selective oxidation is employed in molecular biology for labeling purposes. libretexts.org Because the ribose sugar at the 3'-end of an RNA molecule has a vicinal diol, it can be oxidized by periodate. In contrast, deoxyribose in DNA lacks this feature. libretexts.org This difference allows for the selective oxidation and subsequent labeling of the 3'-termini of RNA with fluorescent tags or biotin, which is useful for various analytical and detection assays. libretexts.org Similarly, vicinal diols in the carbohydrate portions of glycoproteins can be oxidized to aldehydes, which then serve as reactive handles for attaching labels or crosslinking to other molecules. ontosight.aigoogle.com
Structure Elucidation of Carbohydrates and Saccharide Ring Opening
One of the most important applications of this compound in biochemistry is the structural elucidation of carbohydrates. ijsr.netscribd.com The reaction, known as the Malaprade-Fleury oxidation, involves the selective cleavage of carbon-carbon bonds bearing vicinal diols (hydroxyl groups on adjacent carbons). researchgate.netwikipedia.orgmsu.edu This process is instrumental in determining the sequence, linkage, and ring structure of monosaccharides and polysaccharides. scribd.comwikibooks.org
The fundamental reaction involves the formation of a cyclic periodate ester intermediate with the vicinal diols of a carbohydrate. ijsr.netwikibooks.org This intermediate then decomposes, breaking the carbon-carbon bond and yielding two carbonyl groups (aldehydes or ketones). wikibooks.orgmasterorganicchemistry.com The specific nature of the resulting products provides critical information about the original structure of the sugar. wikibooks.orgstackexchange.com By quantifying the amount of periodic acid consumed and identifying the oxidation products, researchers can deduce the structure of the parent carbohydrate. ijsr.netmsu.edu For instance, the oxidation of D-glucose with excess periodic acid results in the formation of five equivalents of formic acid and one equivalent of formaldehyde. ijsr.net
This oxidative cleavage can be used to open saccharide rings, a process that is key to analyzing their structure. extramarks.comwikipedia.org The reaction is highly specific for compounds with adjacent hydroxyl groups, and its quantitative nature has been a cornerstone in carbohydrate chemistry for decades. ijsr.netresearchgate.net
Table 1: Products of Periodic Acid Oxidation on Carbohydrate Functional Groups
| Original Functional Group | Position in Sugar Chain | Product(s) of Oxidation | Moles of HIO₄ Consumed |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | Terminal | Formaldehyde (HCHO) | 1 |
| Secondary Alcohol (-CHOH-) | Internal | Formic Acid (HCOOH) | 1 |
| Aldehyde (-CHO) | Terminal (C1 of aldose) | Formic Acid (HCOOH) | 1 |
| Ketone (-C=O) | Internal (e.g., C2 of ketose) | Carbon Dioxide (CO₂) | 1 |
| Carboxylic Acid (-COOH) | Terminal | Carbon Dioxide (CO₂) | 1 |
| 1,2-Diol | Internal | 2 Aldehydes/Ketones | 1 |
This table summarizes the characteristic products formed from the oxidation of different functional groups within a carbohydrate structure by periodic acid. wikibooks.orgstackexchange.com The analysis of these products helps in reconstructing the original molecule.
Selective Labeling of Glycoproteins and RNA Termini
This compound is widely used for the selective chemical modification and labeling of complex carbohydrates like glycoproteins and nucleic acids such as RNA. extramarks.comwikipedia.orgatamankimya.com The methodology leverages the selective oxidation of cis-glycol groups present in sugar moieties to generate reactive aldehyde groups. atamankimya.comthermofisher.com These newly formed aldehydes can then be covalently linked to a variety of tags, including fluorescent dyes, biotin, or hydrazide-activated molecules, for detection and analysis. wikipedia.orgaatbio.comthermofisher.com
Glycoprotein Labeling: In glycoproteins, the carbohydrate side chains (glycans) can be targeted for labeling. thermofisher.com Mild oxidation with sodium meta-periodate can selectively oxidize sialic acid residues, which are often found at the terminal positions of glycan chains. thermofisher.commdpi.comnih.gov This creates aldehyde groups that are unique to the carbohydrate portion, allowing for site-specific labeling that avoids modification of the protein's amino acid residues, which might be crucial for its biological activity. atamankimya.comthermofisher.com The generated aldehydes readily react with primary amines to form Schiff bases, which can be stabilized by reduction, or with hydrazides to form stable hydrazone linkages. thermofisher.combiotium.com
RNA Termini Labeling: A significant advantage of periodate oxidation is its ability to selectively label the 3'-terminus of RNA while leaving DNA unlabeled. extramarks.comwikipedia.orglibretexts.org This selectivity arises because the ribose sugar in RNA contains a vicinal diol at its 2' and 3' positions, which is susceptible to periodate cleavage. wikipedia.orgatamankimya.com In contrast, the deoxyribose sugar in DNA lacks the 2'-hydroxyl group and therefore does not have the required vicinal diol structure for the reaction to occur. extramarks.comwikipedia.org The oxidation of the RNA's 3'-terminal ribose generates a dialdehyde, which can then be conjugated to a label for use in applications like microarrays or Northern blotting. aatbio.comnih.gov
Table 2: General Protocol for Biomolecule Labeling via Periodate Oxidation
| Step | Procedure | Purpose | Key Reagents |
|---|---|---|---|
| 1. Oxidation | Incubate the biomolecule (glycoprotein or RNA) with a controlled concentration of periodate. | To selectively cleave cis-diol groups in sugar moieties, generating reactive aldehyde groups. | Sodium meta-periodate (NaIO₄) or this compound (H₅IO₆) |
| 2. Quenching/Purification | Quench the reaction (e.g., with ethylene (B1197577) glycol) and/or remove excess periodate. | To stop the oxidation reaction and prevent non-specific side reactions. biotium.com | Ethylene glycol, Gel filtration, Dialysis aatbio.combiotium.com |
| 3. Conjugation | Add the labeling molecule containing a reactive hydrazide or amine group. | To covalently attach the label to the newly formed aldehyde groups on the biomolecule. | Biotin hydrazide, Fluorescent hydrazides, Aminooxy-dyes aatbio.combiotium.com |
| 4. Purification | Remove unreacted labeling reagent. | To isolate the purified, labeled biomolecule for downstream applications. | Gel filtration, Dialysis aatbio.com |
This table outlines the typical workflow for labeling glycoproteins and the 3'-end of RNA using periodate chemistry. thermofisher.comaatbio.combiotium.com
Studies on Amino Acid Reactions with Periodic Acid
This compound also reacts with amino acids, a property that has been studied to understand protein structure and for analytical purposes. nih.govnih.gov While all α-amino acids can be oxidized by periodate, the rate and extent of the reaction vary significantly depending on the specific amino acid and the pH of the solution, with oxidation generally proceeding more rapidly at alkaline pH. nih.gov
The reaction is particularly rapid and extensive for amino acids with certain side chains. nih.gov For instance, α-amino alcohols such as serine and threonine are readily cleaved between the α-carbon and β-carbon. acs.orgoup.com This reaction yields an aldehyde (acetaldehyde from threonine), ammonia, and glyoxylic acid. acs.orgoup.com Other amino acids that are rapidly oxidized include those with sulfur-containing side chains (cysteine, cystine, methionine), aromatic side chains (tryptophan, tyrosine), and the imino acids (proline, hydroxyproline). nih.gov Importantly, these amino acids can also be oxidized by periodate even when they are part of a polypeptide chain, which has implications for studies on proteins and glycoproteins. nih.gov The reaction with the amino group itself can lead to its conversion into an aldehyde. youtube.com
Table 3: Reactivity of Selected Amino Acids with Periodic Acid
| Amino Acid | Side Chain Type | Reactivity with Periodate | Primary Oxidation Products |
|---|---|---|---|
| Serine | β-hydroxy | Rapid and quantitative cleavage nih.govacs.org | Formaldehyde, Ammonia, Glyoxylic acid acs.org |
| Threonine | β-hydroxy | Rapid and quantitative cleavage nih.govacs.org | Acetaldehyde, Ammonia, Glyoxylic acid acs.orgoup.com |
| Cysteine/Cystine | Sulfur-containing | Rapidly and extensively oxidized nih.gov | Further oxidation products of sulfur |
| Methionine | Sulfur-containing | Rapidly and extensively oxidized nih.gov | Further oxidation products of sulfur |
| Tryptophan | Aromatic (Indole) | Rapidly oxidized, forms insoluble product nih.govacs.org | Complex oxidation products |
| Tyrosine | Aromatic (Phenol) | Rapidly and extensively oxidized nih.gov | Complex oxidation products |
| Glycine | Aliphatic | Slow oxidation acs.org | Ammonia, Glyoxylic acid |
This table summarizes the differential reactivity of various amino acids when treated with periodic acid, highlighting those that are most susceptible to oxidation. nih.govacs.orgoup.com
Coordination Chemistry and Complex Formation of Orthoperiodic Acid
Formation of Periodate (B1199274) Salts (Orthoperiodates and Metaperiodates)
Periodic acid exists in two primary forms: orthoperiodic acid (H₅IO₆) and metaperiodic acid (HIO₄). wikipedia.orgsciencemadness.org This duality gives rise to two distinct series of periodate salts.
Orthoperiodates: These salts are derived directly from this compound. For example, sodium orthoperiodate (Na₅IO₆) is synthesized from H₅IO₆. wikipedia.orgwikiwand.comlibretexts.org In aqueous solutions, the orthoperiodate form is often in equilibrium with other species, with the specific form being dependent on the pH. wikipedia.org
Metaperiodates: Metaperiodic acid is formed by the dehydration of this compound at 100°C under reduced pressure. wikipedia.orgsciencemadness.orglibretexts.org This acid, HIO₄, in turn, gives rise to metaperiodate salts, such as sodium metaperiodate (NaIO₄). wikipedia.orgwikiwand.comlibretexts.org Metaperiodic acid can also be prepared from various orthoperiodates through treatment with dilute nitric acid. wikipedia.orgsciencemadness.orgwikiwand.comlibretexts.org
The interconversion between these two forms is a key aspect of periodate chemistry. The equilibrium in aqueous solutions can be influenced by factors such as temperature and pH, with acidic conditions and higher temperatures favoring the formation of the metaperiodate form. acs.org
Complexation with Metal Ions (Potential Area of Research)
While the formation of simple metal salts of this compound is well-established, the broader field of its complexation with metal ions to form intricate coordination complexes remains a developing area of research. Generally, metals react with dilute acids to form salts and hydrogen gas. scienceready.com.au The reactivity is linked to the metal's ionization energy. scienceready.com.au In these reactions, metal atoms are converted into metal ions, forming the resulting salt. scienceready.com.au
The ability of the orthoperiodate ion, with its multiple oxygen donor sites, to act as a ligand for various metal centers suggests a rich potential for the synthesis of novel coordination compounds. The study of these potential complexes could reveal new structural motifs and chemical properties, representing a promising frontier in inorganic chemistry.
Adduct Formation (e.g., with urea)
This compound is known to form adducts, which are compounds formed by the direct combination of two or more distinct molecules. A notable example is the 1:1 adduct formed between this compound and urea. wikipedia.org In this type of interaction, the distinct molecules are held together, often by hydrogen bonds or other intermolecular forces, without the formation of a covalent bond between them. The formation of adducts with organic molecules like urea can modify the physical and chemical properties of the parent compounds. google.com
Studies on Acid Salt Crystal Structures (e.g., CsH₉I₂O₁₂)
The crystal structures of acid salts of this compound provide significant insight into its coordination and hydrogen-bonding capabilities. A key example is the cesium acid salt, CsH₉I₂O₁₂.
The crystal structure of this compound is characterized by layers composed of Cs⁺ ions, neutral this compound molecules (IO(OH)₅), and the IO₂(OH)₄⁻ ions. researchgate.net These distinct components are interconnected through a network of hydrogen bonds, forming a stable, layered architecture. researchgate.net
| Crystallographic Data for CsH₉I₂O₁₂ | |
| Crystal System | Monoclinic |
| Unit Cell Parameters | a = 18.473(5) Å |
| b = 5.439(2) Å | |
| c = 10.481(3) Å | |
| β = 99.73° | |
| Structural Feature | Layers formed by Cs⁺ ions, IO(OH)₅, and IO₂(OH)₄⁻ ions |
| Bonding | Layers are joined via hydrogen bonds |
Proton Conductivity in this compound Salts
The presence of extensive hydrogen-bonding networks in the crystal structures of this compound salts is directly relevant to their potential for proton conductivity. In solid-state materials, fast proton transport is often facilitated by such networks, which provide pathways for proton movement. mit.edu This phenomenon is particularly prominent in a class of materials known as solid acids.
In materials that exhibit high proton conductivity, the dynamic disorder of hydrogen bond networks, often coupled with the rotation of polyanion groups, enables efficient proton conduction through mechanisms like the Grotthuss mechanism. mit.edu The layered structure of salts like CsH₉I₂O₁₂, with its ordered arrangement of proton-donating and accepting groups within the hydrogen-bonded network, makes it a candidate for studies in solid-state protonics. researchgate.net The investigation of proton mobility in such compounds is crucial for the development of advanced electrochemical technologies. mit.edubohrium.com
Environmental and Green Chemistry Considerations
Orthoperiodic Acid as a Sustainable Oxidant
This compound serves as an oxidizing agent of moderate strength. wikipedia.org Its utility as a sustainable oxidant stems from its effectiveness in various organic transformations and its relatively benign environmental profile compared to many heavy-metal-based oxidants. In its role as an oxidant, the iodine in this compound exists in its highest oxidation state, +7. wikipedia.orglibretexts.org This allows it to participate in reactions such as the cleavage of vicinal diols, a process known as the Malaprade reaction, which is useful in carbohydrate chemistry. wikipedia.orglibretexts.org
Environmentally Friendly Bromination and Iodination Protocols
A significant application of this compound in green chemistry is its use in the halogenation of aromatic compounds. Traditional methods for bromination and iodination often rely on hazardous reagents like molecular bromine (Br₂) or iodine (I₂), and frequently use volatile and toxic organic solvents. researchgate.net In contrast, protocols using this compound have been developed that are conducted in water, a cheap, non-toxic, and non-flammable solvent. researchgate.net
Researchers have demonstrated efficient and rapid bromination and iodination of various aromatic compounds at room temperature or slightly elevated temperatures using a system of this compound with sodium bromide (NaBr) or sodium iodide (NaI) in water. researchgate.netresearchgate.net This approach avoids the use of harsh or toxic reagents and organic solvents, presenting a much more environmentally friendly alternative. researchgate.net The reactions show high yields and, in many cases, excellent regioselectivity. researchgate.net
For example, the bromination of N,N-dimethylaniline using an optimized molar ratio of NaBr/DMA/orthoperiodic acid (1:1:0.5 mmol) in water at room temperature proceeds with excellent para-selectivity and yields 96% of the desired product within 5 minutes. researchgate.net
Table 1: this compound/NaBr Mediated Bromination of Aromatic Compounds in Water
| Entry | Substrate | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | N,N-dimethylaniline | 5 | 96 |
| 2 | Aniline | 5 | 95 |
| 3 | Phenol | 5 | 93 |
| 4 | Acetanilide | 10 | 95 |
| 5 | Anisole (B1667542) | 10 | 92 |
Data sourced from Yousefi-Seyf et al., 2012. researchgate.net
Similarly, the iodination of aromatic compounds has been successfully carried out using this compound and sodium iodide in water, typically at 70°C. researchgate.net
Table 2: this compound/NaI Mediated Iodination of Aromatic Compounds in Water
| Entry | Substrate | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 5 | 95 |
| 2 | N,N-dimethylaniline | 10 | 92 |
| 3 | Phenol | 15 | 90 |
| 4 | Acetanilide | 20 | 93 |
| 5 | Anisole | 20 | 90 |
Data sourced from Yousefi-Seyf et al., 2012. researchgate.net
Waste Management and Byproduct Analysis in this compound Chemistry
The primary byproduct from the reaction of this compound as an oxidant is the reduced form of iodine, typically iodate (B108269) (IO₃⁻) or iodide (I⁻). Unlike waste from heavy-metal oxidants (e.g., chromium or manganese), these iodine-containing byproducts are generally considered less hazardous.
Effective waste management strategies focus on the proper disposal or recycling of these byproducts. Standard procedures for disposal of periodate-containing waste involve treatment at an approved plant, which may include mixing or slurrying in water followed by neutralization with agents like soda ash or soda-lime before disposal in a licensed landfill. szabo-scandic.com It is crucial to prevent the release of these materials into drains or water courses. szabo-scandic.comchemos.de
Emerging Research Directions and Future Perspectives in Orthoperiodic Acid Chemistry
Advanced Catalytic Applications (Potential Area of Research)
The future of orthoperiodic acid in catalysis lies in the development of heterogeneous and multifunctional catalytic systems. While traditionally used as a stoichiometric oxidant, researchers are exploring ways to employ it in catalytic amounts, enhancing sustainability and efficiency.
One promising area is its incorporation into solid supports to create robust, recyclable catalysts. researchgate.netosti.gov Materials like organically modified silicates (ORMOSIL) and mesoporous silica (B1680970) (e.g., SBA-15) offer high surface areas and stability, providing a platform for anchoring periodate (B1199274) species. researchgate.net Functionalizing these supports with acidic or basic groups can lead to bifunctional catalysts capable of performing cascade reactions. researchgate.net The development of solid acids is a major focus in green chemistry, aiming to replace corrosive and difficult-to-recycle liquid acids. osti.gov While direct research on this compound-based solid catalysts is still emerging, the principles for designing such materials are well-established. osti.gov
Another frontier is the development of atomically dispersed catalysts (ADCs), where single atoms or clusters act as active sites. chinesechemsoc.orgmdpi.com The potential to immobilize iodine species, derived from this compound, on supports as single active centers could lead to catalysts with maximum atom utilization, well-defined structures, and tunable electronic properties. chinesechemsoc.org Such systems could be applied to a range of energy conversion processes and fine chemical synthesis, offering superior activity and selectivity compared to traditional bulk materials. chinesechemsoc.orgmdpi.com The goal is to create catalysts where the specific properties of the iodine(VII) center can be precisely controlled for targeted transformations. acs.org
Table 1: Potential Advanced Catalytic Systems Based on this compound
| Catalyst Type | Support Material | Potential Application | Research Goal |
| Heterogeneous Solid Acid | Mesoporous Silica (SBA-15), Alumina | Esterification, Condensation Reactions, Oxidation | High reusability, stability, and replacement of liquid acids. researchgate.netosti.gov |
| Atomically Dispersed Catalyst (ADC) | Graphitic Carbon Nitride (g-C₃N₄), Metal Oxides | Selective Oxidation, Electrocatalysis | Maximizing atomic efficiency and creating well-defined active sites. chinesechemsoc.orgmdpi.com |
| Multifunctional Catalyst | Organically Modified Silicates (ORMOSIL) | Cascade Reactions, One-Pot Synthesis | Combining acidic/oxidative functions for streamlined synthesis. researchgate.net |
Development of Novel Reagents Based on this compound (Potential Area of Research)
Research into new reagents derived from this compound aims to harness its powerful oxidizing nature in more selective and novel ways. A significant finding is the use of periodic acid as a novel oxidant for polycyclic aromatic hydrocarbons (PAHs) in aprotic solvents. nih.govnist.gov This research has shown that this compound exhibits a unique dual reactivity depending on the specific hydrocarbon substrate. nih.gov
For some PAHs, such as pyrene (B120774) and fluorene, it initiates a coupling reaction through a radical intermediate. nih.govnist.gov For others, like anthracene (B1667546) and naphthalene (B1677914), it acts as a two-equivalent oxidant to produce quinones, a reaction that does not appear to involve a radical intermediate. nih.gov This selective reactivity opens pathways for synthesizing complex coupled aromatic structures or valuable quinone compounds from simple hydrocarbon precursors. nih.govnist.gov
Another avenue of development is the creation of supported reagents, where this compound or its salts are immobilized on a solid matrix like silica gel. researchgate.net This approach creates a reagent that is easier to handle, simplifies product purification by allowing the spent reagent to be filtered off, and can modify the reagent's reactivity and selectivity. researchgate.net Furthermore, the use of molten periodic acid as a flux has been introduced as a new reaction medium for synthesizing novel inorganic compounds, demonstrating its potential beyond conventional organic oxidation. researchgate.net
Interdisciplinary Research with Materials Science and Nanotechnology (Potential Area of Research)
The intersection of this compound chemistry with materials science and nanotechnology is a burgeoning field with significant potential. nih.gov Nanotechnology involves the manipulation of matter on a 1–100 nm scale, where materials exhibit unique size-dependent properties. nih.govresearchgate.net
A key emerging application is the use of this compound as a reagent or medium for the synthesis of novel inorganic materials. researchgate.net Researchers have successfully used a melting periodic acid flux to enable the single-crystal growth of new f-element-bearing iodate (B108269) compounds. researchgate.net This method provides a new pathway to complex inorganic structures that are not accessible through traditional hydrothermal reactions. researchgate.net Such novel materials could have applications in fields like nonlinear optics. researchgate.net
The principles of nanoscience suggest that the properties of materials can be finely tuned by controlling their size and structure. nih.govresearchgate.net this compound can be used as an etchant or surface-modifying agent in the fabrication of nanomaterials. Its strong oxidizing power could be precisely controlled to pattern or functionalize surfaces at the nanoscale. The creation of nanoparticles with high surface-area-to-volume ratios can enhance catalytic activity, a principle that could be applied to periodate-based systems. nih.gov The integration of iodine, with its diverse oxidation states, into nanostructures like metal-organic frameworks (MOFs) or other porous materials is an area ripe for exploration. acs.org
Exploration of New Reaction Pathways and Selectivities (Potential Area of Research)
Modern computational chemistry, particularly Density Functional Theory (DFT), is providing unprecedented insight into the reaction mechanisms of this compound, paving the way for the discovery of new pathways and selectivities. rsc.orgrsc.org
The Malaprade reaction, the classic cleavage of vicinal diols by periodate, has been a subject of intense mechanistic study. wikipedia.org Recent DFT computations have explored multiple alternative reaction pathways beyond the traditionally accepted cyclic ester intermediate mechanism. rsc.orgrsc.orgresearchgate.net These studies analyze the thermodynamics and kinetics of various routes, involving the formation of seven-membered quasi-ring intermediates stabilized by hydrogen bonds. rsc.orgrsc.org By understanding the detailed molecular transformations and energy barriers of each step, chemists can better predict and control reaction outcomes, potentially favoring one pathway over another to achieve higher selectivity for specific products. rsc.org
Beyond diol cleavage, research has uncovered new reaction pathways for other substrate classes. The oxidation of polycyclic aromatic hydrocarbons by periodic acid can proceed via two distinct mechanisms—radical coupling or two-equivalent oxidation—depending on the structure of the hydrocarbon. nih.gov For instance, the oxidation of naphthalene to 1,4-naphthoquinone (B94277) is believed to involve an electrophilic attack by periodic acid on the aromatic ring, followed by a series of non-radical steps. nih.gov In contrast, the dimerization of pyrene is confirmed to proceed through a radical intermediate. nih.govnist.gov This ability to switch mechanisms based on the substrate is a key area for future exploration, allowing for the rational design of syntheses with predictable and selective outcomes.
Table 2: Investigated Reaction Pathways for Periodic Acid Oxidations
| Reaction Type | Substrate Example | Traditional Pathway | Emerging/Alternative Pathway(s) | Mechanistic Tool |
| Diol Cleavage (Malaprade) | Ethylene (B1197577) Glycol | Formation of a five-membered cyclic periodate ester. wikipedia.org | Formation of seven-membered quasi-ring intermediates; multi-step proton transfers. rsc.orgrsc.org | Density Functional Theory (DFT) rsc.orgrsc.org |
| PAH Oxidation | Naphthalene | Not well-established. | Two-equivalent oxidation via electrophilic attack. nih.gov | Product analysis, ESR spectroscopy nih.gov |
| PAH Oxidation | Pyrene | Not well-established. | Oxidative dimerization via a radical intermediate. nih.govnist.gov | Product analysis, ESR spectroscopy nih.gov |
Q & A
Q. What is the structural distinction between orthoperiodic acid (H₅IO₆) and metaperiodic acid (HIO₄)?
this compound (H₅IO₆) features an octahedral geometry with iodine in the +7 oxidation state, coordinated by five hydroxyl groups and one oxygen atom. Metaperiodic acid (HIO₄), formed by dehydration of H₅IO₆, adopts a tetrahedral structure with iodine bonded to four oxygen atoms. The distinction arises from hydration levels: "ortho-" denotes higher water content, while "meta-" indicates partial dehydration . Structural confirmation is typically achieved via X-ray crystallography or neutron diffraction .
Q. How do pH conditions influence the equilibrium between orthoperiodate (IO₆⁵⁻) and metaperiodate (IO₄⁻) ions?
In aqueous solutions, this compound undergoes stepwise deprotonation:
Q. What methodologies are used to confirm the oxidation states of iodine in this compound?
X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy are key. For example, XPS identifies iodine’s +7 oxidation state via binding energy peaks (~619 eV for I 4f in H₅IO₆), while Raman bands at 780 cm⁻¹ (I–O stretching) corroborate structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pKa values for this compound?
Discrepancies in pKa values (e.g., pKa₁ ranging from 0.98 to 3.29) arise from ionic strength effects and background salts (e.g., NaNO₃ vs. NaClO₄). To standardize measurements:
Q. What experimental designs optimize this compound’s role in oxidizing sulfides to sulfones?
- Reaction Setup : Use H₅IO₆ in water as a green solvent to avoid toxic catalysts.
- Conditions : Maintain 0–5°C to prevent over-oxidation.
- Monitoring : Track reaction progress via TLC or NMR for intermediates (e.g., sulfoxides). Example: Epoxide cleavage with H₅IO₆ yields aldehydes in >98% efficiency under controlled conditions .
Q. How does this compound stabilize high oxidation states in metal complexes?
Orthoperiodate’s high negative charge (IO₆⁵⁻) stabilizes metals like Au(III), Ni(IV), and Cu(III) through strong ligand-to-metal charge transfer. For instance, diperiodato-aurate(III) complexes show distinct I–O stretching modes (540–780 cm⁻¹) in IR spectra, confirming coordination .
Q. What spectroscopic techniques characterize phase transitions in orthoperiodate salts?
- NQR Spectroscopy : Measures quadrupole coupling constants (e.g., e²qQ/h ≈ 282 MHz for H₅IO₆ at 296 K) to detect structural changes.
- DSC/TGA : Identifies dehydration events (e.g., H₅IO₆ → HIO₄ at 100°C) and phase transitions (e.g., antiferroelectric states in Na₅IO₆) .
Methodological Considerations
Q. How to mitigate interference from background H₂O₂ when using H₅IO₆ in chemiluminescence assays?
- Selective Quenching : Add KMnO₄ or ascorbic acid to degrade H₂O₂ without affecting H₅IO₆.
- Validation : Confirm via UV-Vis spectroscopy (H₅IO₆ absorbs at 290 nm, H₂O₂ at 240 nm) .
Q. What precautions are necessary for handling this compound in synthetic workflows?
- Storage : Keep in airtight containers at 4°C to prevent deliquescence.
- Safety : Use PPE (gloves, goggles) due to strong oxidizing properties; avoid contact with reducing agents (risk of explosive reactions) .
Data Contradictions and Solutions
Q. Why do some studies report ortho-meta equilibrium, while others dispute it?
Early hypotheses suggested dimerization (e.g., 2 IO₄⁻ ⇌ I₂O₉²⁻), but recent gravimetric and spectroscopic analyses (e.g., Raman) confirm that only this compound and its deprotonated forms exist in solution. Discrepancies likely stem from misinterpretation of solubility limits (e.g., Na₅IO₆ solubility ≈ 2.8 mM at alkaline pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
